molecular formula C10H9ClO3 B065482 Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI) CAS No. 174506-50-4

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)

Cat. No. B065482
CAS RN: 174506-50-4
M. Wt: 212.63 g/mol
InChI Key: QMPCXYRAGRHNMY-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI) is a chemical compound that belongs to the class of bicyclic compounds. It is widely used in scientific research applications due to its unique chemical properties. 2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI).

Mechanism Of Action

The mechanism of action of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions, attacking electrophilic centers in the substrate. It may also act as a Lewis acid, coordinating with electron-rich species to facilitate chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)). However, it is not known to have any significant toxic effects on living organisms.

Advantages And Limitations For Lab Experiments

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)) has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under normal laboratory conditions. However, it has some limitations, including its limited solubility in some common solvents and its potential reactivity with certain functional groups.

Future Directions

There are several future directions for research involving Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)). One area of interest is the development of new synthetic methodologies using this compound as a starting material. Another area of interest is the investigation of its potential applications in the synthesis of new pharmaceuticals and natural products. Additionally, further studies are needed to better understand its mechanism of action and its potential effects on living organisms.
Conclusion:
Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)) is a versatile compound with numerous scientific research applications. Its unique chemical properties make it a valuable reagent in organic synthesis reactions. While there is limited information available on its biochemical and physiological effects, it is not known to have any significant toxic effects on living organisms. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)) involves the reaction of bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid with thionyl chloride and methanol. The reaction takes place under reflux conditions for several hours, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)) is widely used in scientific research applications. It is commonly used as a reagent in organic synthesis reactions, including the synthesis of natural products and pharmaceuticals. It is also used as a starting material in the synthesis of various functionalized compounds.

properties

CAS RN

174506-50-4

Product Name

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

methyl 3-carbonochloridoylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

InChI

InChI=1S/C10H9ClO3/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-6H,4H2,1H3

InChI Key

QMPCXYRAGRHNMY-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(C2CC1C=C2)C(=O)Cl

Canonical SMILES

COC(=O)C1=C(C2CC1C=C2)C(=O)Cl

synonyms

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)

Origin of Product

United States

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